molecular formula C10H14N4 B607258 4,4'-Ethylenebis(2-methyl-1H-imidazole) CAS No. 21202-53-9

4,4'-Ethylenebis(2-methyl-1H-imidazole)

Cat. No. B607258
CAS RN: 21202-53-9
M. Wt: 190.25
InChI Key: LHALMCZSDHJVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EBMI-13B is a potent and selective activator of isozymes CA-VA and CA-VII.

Scientific Research Applications

Catalytic Applications

4,4'-Ethylenebis(2-methyl-1H-imidazole) and similar compounds are utilized in catalysis. For instance, iron complexes with imidazole derivatives have been synthesized, exhibiting potential in ethylene reactions, such as oligomerization and polymerization (Yankey et al., 2014). Additionally, ruthenium complexes with bis-imidazole methane-based ligands have been developed, showing efficiency in hydrogen production from formic acid in water (Patra et al., 2021).

Material Science

In material science, imidazole derivatives contribute to the development of anion exchange membranes for alkaline fuel cells. These membranes exhibit enhanced stability and conductivity, essential for fuel cell technology (Yang et al., 2014).

Synthesis and Chemical Analysis

Imidazole compounds play a crucial role in the synthesis of various chemicals. For example, the ionic liquid [EMIM]OAc catalyzes the synthesis of trisubstituted imidazoles (Zang et al., 2010). Additionally, imidazole derivatives are used in conformational analysis, quantum descriptors, and adsorption activity on graphene, which are significant in drug design and materials research (Kumar et al., 2020).

Solvation Process Studies

Imidazole compounds assist in understanding solvation processes and solute-solvent interactions, crucial in pharmaceutical and chemical industries. These studies provide insights into molecular interactions and stability in various solvents (Herrera-Castro & Torres, 2019).

Green Chemistry

Imidazole derivatives are used in environmentally friendly synthetic methods. For example, they catalyze the synthesis of isoxazole derivatives under ultrasound irradiation, promoting energy-efficient and eco-friendly chemical processes (Safari et al., 2016).

Coordination Polymers and Luminescence

Transition-metal coordination polymers derived from imidazole ligands show potential in luminescence and catalytic properties, useful in material science and catalysis (Hao et al., 2014).

Corrosion Inhibition

Imidazole-based compounds are effective corrosion inhibitors for metals in acidic environments, crucial in material preservation and industrial maintenance (Ammal et al., 2018).

properties

CAS RN

21202-53-9

Product Name

4,4'-Ethylenebis(2-methyl-1H-imidazole)

Molecular Formula

C10H14N4

Molecular Weight

190.25

IUPAC Name

4,4-(1,2-Ethanediyl)bis-(2-methyl-1H-imidazole)

InChI

InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

LHALMCZSDHJVTJ-UHFFFAOYSA-N

SMILES

CC1=NC(CCC2=CNC(C)=N2)=CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EBMI-13B;  EBMI 13B;  EBMI13B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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